

# Structural Elucidation of Conglobatin C1: A Technical Guide

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## Compound of Interest

Compound Name: Conglobatin C1

Cat. No.: B10822035

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## Introduction

**Conglobatin C1** is a naturally occurring macrodiolide, a class of compounds known for their diverse biological activities. Isolated from *Streptomyces conglobatus*, this molecule has garnered interest within the scientific community. Understanding its precise chemical architecture is paramount for any further investigation into its mechanism of action, potential therapeutic applications, and synthetic accessibility. This technical guide provides a detailed overview of the structural elucidation of **Conglobatin C1**, focusing on the spectroscopic and spectrometric data that defined its molecular framework.

## Physicochemical and Spectrometric Data

Initial characterization of **Conglobatin C1** established its fundamental properties. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was pivotal in determining the molecular formula.

Property	Value
Molecular Formula	C <sub>26</sub> H <sub>34</sub> N <sub>2</sub> O <sub>6</sub>
Molecular Weight	470.558 g/mol
CAS Number	2673270-37-4
Observed m/z [M+H] <sup>+</sup>	471.2490
Calculated m/z [M+H] <sup>+</sup>	471.2490

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The cornerstone of the structural elucidation of **Conglobatin C1** was extensive Nuclear Magnetic Resonance (NMR) spectroscopy. A suite of 1D (<sup>1</sup>H and <sup>13</sup>C) and 2D (COSY, HMBC, HSQC) NMR experiments were conducted to piece together the connectivity and stereochemistry of the molecule. The data presented here is based on the findings reported by Lacey et al. (2020).

Table of <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Conglobatin C1** (in DMSO-d<sub>6</sub>):

Position	$\delta C$ (ppm)	$\delta H$ (ppm), mult. (J in Hz)
1	167.0	-
2	128.9	-
3	139.5	6.75, q (7.0)
4	40.1	2.45, m
5	29.8	1.55, m; 1.35, m
6	35.2	1.75, m
7	75.1	4.95, dd (8.0, 4.0)
8	36.2	2.95, dd (14.5, 4.0); 2.80, dd (14.5, 8.0)
9'	125.4	-
10'	140.2	7.95, s
11'	152.1	8.20, s
2-Me	12.1	2.05, d (7.0)
4-Me	19.8	0.95, d (6.5)
6-Me	17.5	0.85, d (7.0)
1'	167.0	-
2'	128.9	-
3'	139.5	6.75, q (7.0)
4'	40.1	2.45, m
5'	29.8	1.55, m; 1.35, m
6'	35.2	1.75, m
7'	75.1	4.95, dd (8.0, 4.0)
8'	36.2	2.95, dd (14.5, 4.0); 2.80, dd (14.5, 8.0)

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2'-Me	12.1	2.05, d (7.0)
4'-Me	19.8	0.95, d (6.5)
6'-Me	17.5	0.85, d (7.0)

Note: The numbering of the atoms is based on the published literature for Conglobatin analogues.

## Experimental Protocols

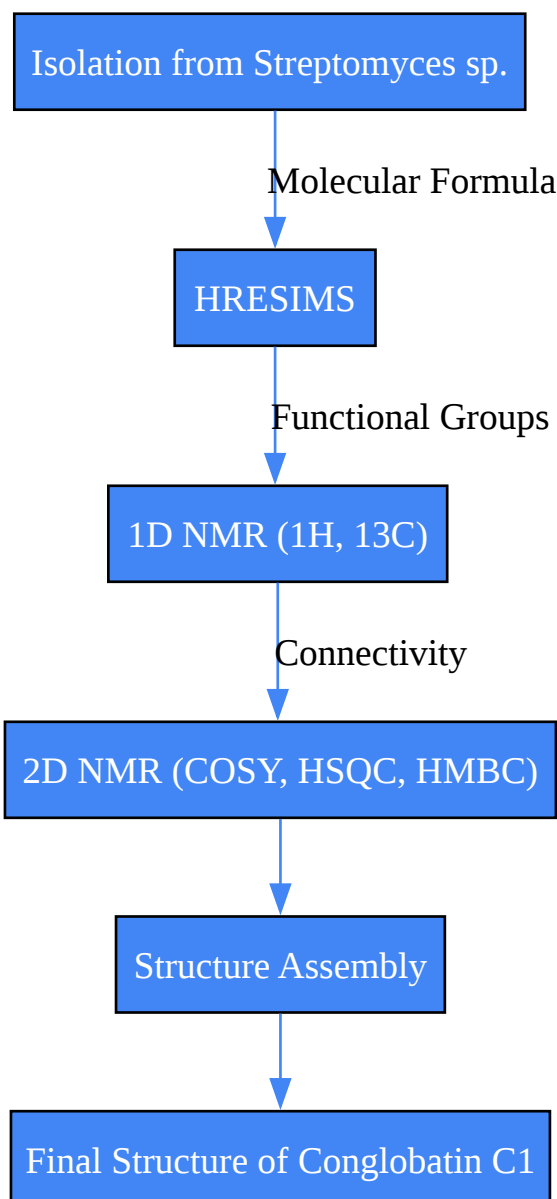
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 600 MHz. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO- $d_6$ ). The residual solvent signals ( $\delta$ H 2.50 and  $\delta$ C 39.5) were used as internal standards. Standard Bruker pulse sequences were utilized for  $^1$ H,  $^{13}$ C, COSY, HSQC, and HMBC experiments. For the HMBC experiment, the long-range coupling delay was optimized to 8 Hz.

High-Resolution Mass Spectrometry (HRESIMS) HRESIMS data were obtained using a Bruker Apex Qe 7T Fourier Transform Ion Cyclotron Resonance mass spectrometer equipped with an Apollo II ESI/MALDI dual source. The sample was introduced by direct infusion in acetonitrile.

## Structural Elucidation Workflow & Key Correlations

The structural elucidation of **Conglobatin C1** followed a logical progression from initial characterization to the final assignment of its complex macrocyclic structure. The workflow and the key 2D NMR correlations that were instrumental in this process are visualized below.

## Structural Elucidation Workflow

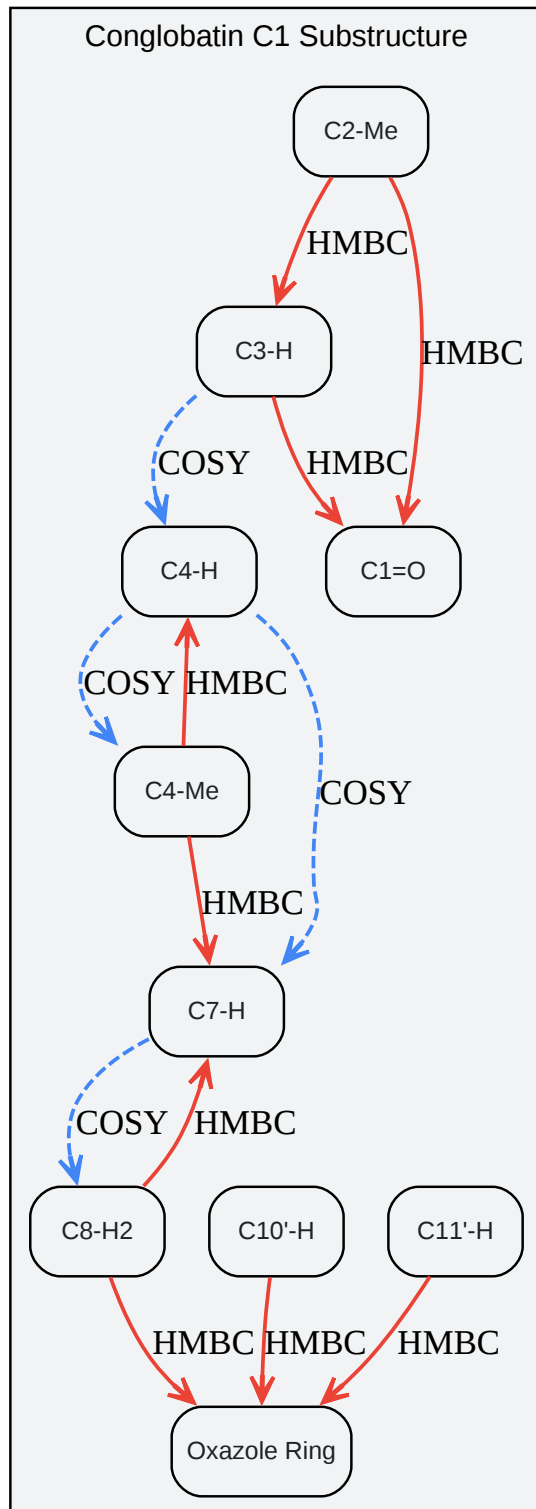


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Logical workflow for the structural elucidation of **Conglobatin C1**.

The precise connectivity of the molecular fragments was established through the analysis of 2D NMR spectra. The following diagram illustrates the key Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) correlations that were critical in assembling the structure of **Conglobatin C1**.

## Key 2D NMR Correlations for Conglobatin C1



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Key HMBC and COSY correlations for **Conglobatin C1**.

### Interpretation of Key 2D NMR Correlations:

- COSY correlations were essential in identifying the spin systems within the molecule, establishing proton-proton couplings through bonds. For instance, the correlations between H-3, H-4, H-5, and H-6, as well as their respective methyl groups, allowed for the assembly of the polyketide backbone fragments.
- HMBC correlations provided the crucial long-range connectivity information, linking the spin systems together and positioning the quaternary carbons and heteroatoms. Key HMBC correlations from the methyl protons (2-Me, 4-Me, 6-Me) to adjacent carbonyl and methine carbons were instrumental in confirming the sequence of the polyketide chain. Furthermore, correlations from the methylene protons at C-8 to the carbons of the oxazole ring (C-9', C-10', C-11') definitively placed the heterocyclic moieties. The ester linkage forming the macrocycle was confirmed by HMBC correlations from the oxygenated methine protons (H-7 and H-7') to the carbonyl carbons (C-1' and C-1, respectively).

## Conclusion

The structural elucidation of **Conglobatin C1** was achieved through a synergistic application of mass spectrometry and a comprehensive suite of NMR spectroscopic techniques. The data obtained from HRESIMS unequivocally established the molecular formula, while detailed analysis of 1D and 2D NMR spectra provided the necessary information to assemble the complex macrodiolide structure, including the connectivity of the polyketide backbone and the placement of the oxazole rings. This detailed structural information is foundational for future research into the biological activity and potential therapeutic development of **Conglobatin C1** and its analogues.

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